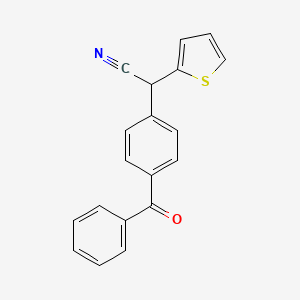

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile

Vue d'ensemble

Description

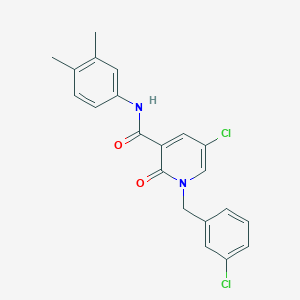

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile, also known as BT-CN, is a small molecule that has been studied extensively in the scientific community. It is a member of the acetonitrile family and is composed of a benzoyl group, a thienyl group, and a nitrile group. The compound has several unique properties that make it attractive for use in a variety of scientific applications, including drug development, materials science, and biochemistry.

Applications De Recherche Scientifique

Photochromic Diarylethenes

The synthesis of photochromic diarylethenes like 1-[2-methyl-3-benzofuran]-2-[2-methyl-5-(4-pentylphenyl)-3-thienyl] perfluorocyclopentene and others has been a significant area of research. These compounds exhibit remarkable photochromism, changing color upon exposure to UV light. They have potential applications in data storage and optoelectronics due to their reversible photochromism and fluorescence properties, undergoing reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light. The fluorescence intensity of these compounds can vary with the photochromism, shifting from one isomeric form to another (Xue, Wang, & Pu, 2014). Additionally, the synthesis of a unique diarylethene bearing xylosyltriazolyl groups has been reported, indicating the versatility and potential of these compounds in photo-switching applications (Qing Zhang, Tong, & Liu, 2013).

Multielectrochromic Polymers

Research has also delved into the electrosynthesis of copolymers based on thienyl benzene derivatives. These copolymers exhibit distinct multielectrochromic properties, switching between multiple colors upon application of electrical potentials. The unique optical properties of these materials make them suitable for applications in electrochromic devices (ECDs), providing a range of colors and fast response times, which are critical parameters for display and smart window technologies (Cui, Xu, Zhao, He, & Wang, 2012).

Chemical Synthesis and Reactivity

Cyclopentanone and Tropone Derivatives

Studies have shown that certain benzo[b]thienyl compounds can undergo photoirradiation leading to the formation of cyclopentanone compounds and benzo[b]thiophene-condensed tropone derivatives. This process involves interesting chemical rearrangements like the di-π-methane rearrangement and has implications in the synthesis of complex chemical structures (Tanifuji, Huang, Shinagawa, & Kobayashi, 2002).

Thioether and Thioester Synthesis

Another research avenue involves the synthesis of thioethers and thioesters using CsF–Celite in acetonitrile. This approach has been found effective for a variety of compounds, indicating a broad applicability in synthetic chemistry for the production of these functional groups, which are integral in pharmaceuticals, agrochemicals, and other industrial chemicals (Shah, Khan, Heinrich, & Voelter, 2002).

Propriétés

IUPAC Name |

2-(4-benzoylphenyl)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NOS/c20-13-17(18-7-4-12-22-18)14-8-10-16(11-9-14)19(21)15-5-2-1-3-6-15/h1-12,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCNBJHENALBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262546 | |

| Record name | α-(4-Benzoylphenyl)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339012-98-5 | |

| Record name | α-(4-Benzoylphenyl)-2-thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339012-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Benzoylphenyl)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine](/img/structure/B3036099.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3036101.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036102.png)

![3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3036105.png)

![4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036108.png)

methanone](/img/structure/B3036109.png)

![5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B3036110.png)

![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3036112.png)

![4-[[(E)-2-amino-1-cyano-2-methoxyethenyl]iminomethyl]benzonitrile](/img/structure/B3036119.png)

![5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036121.png)